molecular formula C7H3Br2N3O3 B3038601 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 869371-07-3

3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

Cat. No.: B3038601
CAS No.: 869371-07-3
M. Wt: 336.92 g/mol
InChI Key: RKMZLVMIFNNAAF-UHFFFAOYSA-N
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Description

3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is a heterocyclic compound that belongs to the pyrrolopyridine family

Mechanism of Action

Target of Action

The primary target of 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . These receptors play an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This results in the activation of downstream signaling . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Biochemical Pathways

The activated FGFR initiates signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The key downstream signaling pathways include RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Pharmacokinetics

It’s worth noting that the compound’s low molecular weight could be beneficial to its bioavailability .

Result of Action

In vitro studies have shown that this compound inhibits breast cancer 4T1 cell proliferation and induces apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Action Environment

It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by factors such as the presence of growth factors, the expression levels of FGFRs, and the specific cellular environment in different types of tumors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of 1H-pyrrolo[2,3-b]pyridine, followed by nitration to introduce the nitro group. The reaction conditions often involve the use of bromine or bromine-containing reagents and nitric acid under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products

Scientific Research Applications

3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential as a therapeutic agent, particularly in cancer research due to its ability to inhibit specific molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
  • 2,5-Dibromo-3-nitro-pyridine
  • 1H-pyrazolo[3,4-b]pyridine derivatives

Uniqueness

3,3-Dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is unique due to the specific arrangement of bromine and nitro groups on the pyrrolopyridine scaffold. This unique structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2N3O3/c8-7(9)4-1-3(12(14)15)2-10-5(4)11-6(7)13/h1-2H,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKMZLVMIFNNAAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(C(=O)N2)(Br)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
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Reactant of Route 5
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Reactant of Route 6
3,3-dibromo-5-nitro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one

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